molecular formula C22H26ClN5O3 B4099469 2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE

2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE

Cat. No.: B4099469
M. Wt: 443.9 g/mol
InChI Key: YCGXSBVUTCZYAU-UHFFFAOYSA-N
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Description

2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique adamantyl group, a chlorinated pyridazinone core, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the chlorinated pyridazinone core is synthesized via a cyclization reaction involving appropriate chlorinated precursors. The nitroaniline moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The nitroaniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorine atom in the pyridazinone core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to certain proteins or enzymes. The nitroaniline moiety can participate in electron transfer reactions, while the chlorinated pyridazinone core can form hydrogen bonds or other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ADAMANTYL)-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID: Similar in structure due to the adamantyl group but differs in the core structure and functional groups.

    N-(1-ADAMANTYL)-4-(4-ME-2-(2-NITROANILINO)-1,3-THIAZOL-5-YL)-2,4-DIOXOBUTANAMIDE: Shares the adamantyl and nitroaniline moieties but has a different core structure.

Uniqueness

2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE is unique due to its combination of an adamantyl group, a chlorinated pyridazinone core, and a nitroaniline moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-adamantyl)-4-chloro-5-[2-(4-nitroanilino)ethylamino]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O3/c23-20-19(25-6-5-24-17-1-3-18(4-2-17)28(30)31)13-26-27(21(20)29)22-10-14-7-15(11-22)9-16(8-14)12-22/h1-4,13-16,24-25H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGXSBVUTCZYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCNC5=CC=C(C=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE
Reactant of Route 2
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE
Reactant of Route 3
Reactant of Route 3
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE
Reactant of Route 4
Reactant of Route 4
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE
Reactant of Route 5
Reactant of Route 5
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE
Reactant of Route 6
Reactant of Route 6
2-(1-ADAMANTYL)-4-CHLORO-5-{[2-(4-NITROANILINO)ETHYL]AMINO}-3(2H)-PYRIDAZINONE

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